tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[321]octan-3-yl]carbamate involves several stepsThe reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry and high yield of the desired product .
Chemical Reactions Analysis
tert-Butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
tert-Butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The bicyclic structure provides a rigid framework that can interact specifically with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate include:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
- rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane These compounds share the bicyclic core but differ in their functional groups, which impart different chemical and biological properties. The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and lipophilicity .
Properties
Molecular Formula |
C14H22F3NO3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
tert-butyl N-[8-hydroxy-8-(trifluoromethyl)-3-bicyclo[3.2.1]octanyl]carbamate |
InChI |
InChI=1S/C14H22F3NO3/c1-12(2,3)21-11(19)18-10-6-8-4-5-9(7-10)13(8,20)14(15,16)17/h8-10,20H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
ZGJCKXWUDJUCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)C2(C(F)(F)F)O |
Origin of Product |
United States |
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